3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide
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Overview
Description
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide is an organic compound that belongs to the class of acrylamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide typically involves the following steps:
Formation of the Acrylamide Group: The acrylamide group can be introduced through the reaction of an appropriate acrylate precursor with an amine derivative.
Coupling of Furan and Quinoline Moieties: The furan ring and the quinoline moiety can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The quinoline moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
Oxidation: Furanones and quinoline derivatives.
Reduction: Amines and reduced quinoline derivatives.
Substitution: Substituted quinoline and furan derivatives.
Scientific Research Applications
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or other cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)propionamide: Similar structure but with a propionamide group instead of an acrylamide group.
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)butyramide: Similar structure but with a butyramide group.
Uniqueness
3-(Furan-2-yl)-N-(4-methylquinolin-6-yl)acrylamide is unique due to its specific combination of furan, quinoline, and acrylamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H14N2O2 |
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Molecular Weight |
278.30 g/mol |
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-methylquinolin-6-yl)prop-2-enamide |
InChI |
InChI=1S/C17H14N2O2/c1-12-8-9-18-16-6-4-13(11-15(12)16)19-17(20)7-5-14-3-2-10-21-14/h2-11H,1H3,(H,19,20)/b7-5+ |
InChI Key |
IRCPFTROTIYYCP-FNORWQNLSA-N |
Isomeric SMILES |
CC1=C2C=C(C=CC2=NC=C1)NC(=O)/C=C/C3=CC=CO3 |
Canonical SMILES |
CC1=C2C=C(C=CC2=NC=C1)NC(=O)C=CC3=CC=CO3 |
Origin of Product |
United States |
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